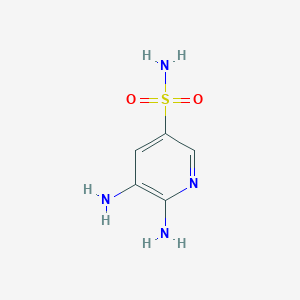

5,6-Diaminopyridine-3-sulfonamide

Description

Contextual Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a ubiquitous scaffold in chemistry. Its derivatives are of paramount importance in medicinal chemistry and agriculture due to a wide spectrum of biological and pharmacological activities. nih.gov These compounds are integral to the structure of many natural products, including vitamins like niacin and pyridoxine, as well as alkaloids such as nicotine. sigmaaldrich.com

The pyridine ring's poor basicity can enhance the water solubility of pharmaceutical molecules, which has led to the development of numerous therapeutic agents. sigmaaldrich.com The versatility of the pyridine nucleus as a reactant and a starting material for structural modifications has long captured the attention of medicinal chemists, inspiring the synthesis of novel compounds with potential as anti-inflammatory, anticonvulsant, antimicrobial, and antitumor agents. nih.govnih.gov Furthermore, pyridine derivatives are not only crucial in drug design but also serve as important ligands in organometallic chemistry and as catalysts in asymmetric synthesis. sigmaaldrich.com

Academic Relevance of the Sulfonamide Moiety in Complex Chemical Architectures

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, first gaining prominence with the discovery of sulfa drugs, the first synthetic antimicrobial agents. frontiersin.org This discovery, which began with Prontosil in the 1930s, revolutionized the treatment of bacterial infections and paved the way for the modern antibiotic era. The initial antibacterial sulfonamides were found to be derivatives of sulfanilamide, a simple molecule that was easy to produce and not restricted by patents, leading to the synthesis and investigation of thousands of derivatives.

Beyond their antibacterial properties, sulfonamides exhibit a vast range of biological activities, including diuretic, hypoglycemic, anti-inflammatory, anticancer, and antiviral properties. frontiersin.org The sulfonamide group is considered a non-classical bioisostere of carboxyl, phenolic hydroxyl, and amide groups, which contributes to its versatility in drug design. The synthesis of sulfonamides is generally straightforward, often involving the reaction of a sulfonyl chloride with an amine, allowing for the creation of a diverse library of derivatives. This chemical tractability and proven biological significance ensure the sulfonamide moiety remains a highly relevant and explored functional group in the development of complex chemical architectures.

Positioning of 5,6-Diaminopyridine-3-sulfonamide in Heterocyclic Chemistry

This compound is a distinct heterocyclic compound that integrates a pyridine core, two amino functional groups, and a sulfonamide substituent. Its chemical structure suggests a unique electronic and steric environment arising from the interplay of these different groups. The pyridine ring is electron-deficient, a characteristic that is further influenced by the electron-withdrawing sulfonamide group. Conversely, the two amino groups are electron-donating, creating a complex electronic profile across the molecule.

While extensive research exists for the broader classes of pyridine derivatives and sulfonamides, specific and detailed research findings on this compound itself are not widely available in public scientific literature. Its existence is noted in chemical databases, and it is available from commercial suppliers, indicating its synthesis is feasible. Based on its structure, it can be classified as a substituted diaminopyridine and a heterocyclic sulfonamide. The presence of multiple functional groups offers several potential sites for further chemical modification, positioning it as a potentially versatile building block or intermediate in the synthesis of more complex molecules. However, without dedicated studies, its specific reactivity, properties, and potential applications remain largely theoretical and underexplored within the broader field of heterocyclic chemistry.

Historical Context and Evolution of Research on Related Diaminopyridines and Sulfonamides

The historical development of compounds related to this compound is rooted in two major streams of pharmaceutical research: sulfonamides and diaminopyrimidines.

The sulfonamide story began in the 1930s with Gerhard Domagk's discovery of Prontosil's antibacterial action. It was soon determined that the active metabolite was sulfanilamide. This breakthrough led to the synthesis of over 5,400 derivatives in the subsequent decades, fundamentally changing the approach to treating infectious diseases before the large-scale availability of penicillin.

Research into diaminopyrimidines gained significant momentum in the late 1940s in the laboratories of George H. Hitchings. This work, aimed at creating nucleic acid antagonists, led to the discovery that 2,4-diamino-5-substituted pyrimidines interfered with folic acid metabolism. This line of inquiry resulted in the development of potent therapeutic agents like the antimalarial pyrimethamine (B1678524) and the antibacterial trimethoprim. A key finding was the potent synergistic effect observed when diaminopyrimidines were combined with sulfonamides, as both drug classes inhibit sequential steps in the bacterial folic acid synthesis pathway. This led to the successful combination drug trimethoprim-sulfamethoxazole. The research on diaminopyrimidines and their synergy with sulfonamides highlights a successful chapter in rational drug design, building upon the foundational discoveries in sulfonamide chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₈N₄O₂S | PubChem |

| Molecular Weight | 188.21 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 742663-32-7 | PubChem |

| Canonical SMILES | C1=C(C=NC(=C1N)N)S(=O)(=O)N | PubChem |

| InChIKey | ZAVFTRYEIVJSFW-UHFFFAOYSA-N | PubChem |

| Computed XLogP3 | -1.6 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Niacin |

| Nicotine |

| Prontosil |

| Pyridoxine |

| Pyrimethamine |

| Sulfanilamide |

| Sulfamethoxazole |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-diaminopyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H,6H2,(H2,7,9)(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVFTRYEIVJSFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,6 Diaminopyridine 3 Sulfonamide and Its Precursors

Strategic Approaches to Pyridine (B92270) Ring Functionalization for Diaminopyridine Synthesis

The construction of the diaminopyridine scaffold is a crucial step in the synthesis of 5,6-diaminopyridine-3-sulfonamide. This requires carefully planned functionalization of the pyridine ring.

Amination Reactions for Diaminopyridine Scaffolds

Direct amination of the pyridine ring is a primary method for introducing amino groups. The Chichibabin reaction, a classic method, uses sodium amide to introduce an amino group at the 2-position of the pyridine ring. nih.govgoogle.com However, this reaction often requires harsh conditions. google.com More contemporary methods offer milder and more regioselective alternatives.

One such method involves the conversion of a pyridine to a phosphonium (B103445) salt, which is then reacted with sodium azide (B81097) to yield an iminophosphorane. nih.gov This intermediate can be readily converted to an amino group. nih.gov This strategy is notable for its high regioselectivity, often targeting the 4-position of the pyridine ring. nih.gov If the 4-position is blocked, amination occurs at the 2-position. nih.gov

Another approach is the direct C2 amination of pyridine with primary alkyl amines, facilitated by sodium hydride and lithium iodide in THF. orgsyn.org This method has proven effective for a range of primary amines. orgsyn.org

A patented three-step synthesis for 3,4-diaminopyridine (B372788) starts with 4-methoxypyridine. google.com This is first nitrated, then reacted with strong ammonia (B1221849) water to replace the methoxy (B1213986) group with an amino group, and finally, the nitro group is reduced to a second amino group via hydrogenation. google.com This process is reported to be more efficient than traditional multi-step routes. google.com

Catalytic hydrogenation is a common method for reducing nitropyridines to aminopyridines. For instance, 3-nitropyridin-4-amine can be hydrogenated using a palladium on carbon (Pd/C) catalyst to produce 3,4-diaminopyridine in high yield. chemicalbook.com Similarly, 2-amino-3-nitropyridine (B1266227) can be reduced to 2,3-diaminopyridine (B105623) using various reducing agents, including iron in acidified ethanol (B145695) or tin and hydrochloric acid. orgsyn.org

| Precursor | Reagents | Product | Yield | Reference |

| Pyridine | 1. Phosphine (B1218219), 2. NaN3 | Aminopyridine | - | nih.gov |

| Pyridine | NaH, LiI, Primary Amine | 2-Aminopyridine (B139424) | - | orgsyn.org |

| 4-Methoxypyridine | 1. Fuming HNO3, 2. NH3·H2O, 3. H2/Catalyst | 3,4-Diaminopyridine | 55-67% | google.com |

| 3-Nitropyridin-4-amine | H2, 10% Pd/C | 3,4-Diaminopyridine | 97% | chemicalbook.com |

| 2-Amino-5-bromo-3-nitropyridine | Fe/HCl | 2,3-Diamino-5-bromopyridine | 78% | researchgate.net |

Halogenation and Subsequent Displacement Reactions in Pyridine Synthesis

Halogenated pyridines are versatile intermediates in the synthesis of diaminopyridines, as the halogen can be displaced by an amino group. The direct halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions such as high temperatures and strong acids or bases. nih.govnih.govchemrxiv.org

Recent advancements have led to the development of more selective halogenation methods. One innovative approach involves the use of specially designed phosphine reagents. nih.govresearchgate.net These reagents form phosphonium salts at the 4-position of the pyridine ring, which can then be displaced by a halide nucleophile. nih.govresearchgate.net This method allows for the halogenation of a wide range of pyridines under milder conditions. nih.govresearchgate.net

Another strategy for 3-selective halogenation involves a ring-opening, halogenation, and ring-closing sequence. nih.govchemrxiv.org The pyridine ring is temporarily opened to form a reactive Zincke imine intermediate, which undergoes highly regioselective halogenation before the ring is closed to yield the 3-halopyridine. nih.govchemrxiv.org

Once the halopyridine is obtained, the halogen can be displaced by an amino group. For example, 2,6-dichloropyridine (B45657) can be converted to 2,6-diaminopyridine (B39239) by reaction with aqueous ammonia in the presence of a copper catalyst at high temperature and pressure. google.com

| Starting Material | Reagent(s) | Product | Key Feature | Reference(s) |

| Pyridine | Designed Phosphine, Halide Nucleophile | 4-Halopyridine | Selective for 4-position | nih.govresearchgate.net |

| Pyridine | Dibenzylamine, NIS or NBS, NH4OAc | 3-Halopyridine | Ring-opening/closing strategy | nih.govchemrxiv.org |

| 2,6-Dichloropyridine | Aqueous NH3, Cu catalyst | 2,6-Diaminopyridine | High temperature/pressure displacement | google.com |

Sulfonamide Formation Strategies Relevant to Pyridine Derivatives

The formation of the sulfonamide group is another critical step. This can be achieved through several methods, each with its own advantages and limitations.

Reaction of Sulfonyl Chlorides with Amines

The most common method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. vaia.comcbijournal.comwikipedia.org This reaction, known as the Hinsberg reaction, is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. vaia.comcbijournal.com

The reaction of 4-acetamidobenzenesulfonyl chloride with pyridine-2-amine, for example, yields the corresponding sulfonamide, which can then be deprotected to give sulfapyridine (B1682706). vaia.com The use of a base like pyridine is common in these reactions. cbijournal.com However, in some cases, double sulfonylation can occur, especially with aminopyridines where the sulfonamide nitrogen can be deprotonated under basic conditions. nih.gov To avoid this, N-alkylation of the amine can be employed. nih.gov

Magnesium amides have also been used in the transition-metal-free amination of pyridine-2-sulfonyl chloride, offering an alternative to traditional methods. acs.org

| Amine | Sulfonyl Chloride | Base | Product | Reference(s) |

| Pyridine-2-amine | 4-Acetamidobenzenesulfonyl chloride | - | Sulfapyridine precursor | vaia.com |

| Primary Amines | Aryl Sulfonyl Chlorides | Pyridine | Sulfonamides | cbijournal.com |

| Aminopyridine | Pyridine Sulfonyl Chloride | Pyridine | Pyridine Sulfonamide | nih.gov |

| - | Pyridine-2-sulfonyl chloride | Magnesium Amides | Pyridine-2-sulfonamide | acs.org |

Direct Sulfonylation Methods on Pyridine Systems

Direct C-H sulfonylation of the pyridine ring offers a more atom-economical approach to synthesizing pyridine sulfonamides. One method involves the activation of the pyridine ring with triflic anhydride, followed by the addition of a sulfinic acid salt mediated by a base. chemistryviews.orgchemrxiv.org The choice of base, such as N-methylpiperidine, can control the regioselectivity of the sulfonylation, favoring the C4-position. chemistryviews.orgchemrxiv.org

The sulfonation of pyridine itself requires harsh conditions, using fuming sulfuric acid and a mercuric sulfate (B86663) catalyst at high temperatures to yield pyridine-3-sulfonic acid. abertay.ac.uk

A process for preparing pyridine-3-sulfonic acid involves the oxidation of 3-chloropyridine (B48278) to its N-oxide, followed by sulfonation and subsequent reduction of the N-oxide. google.com

| Pyridine Derivative | Reagents | Product | Key Feature | Reference(s) |

| Pyridine | 1. Tf2O, 2. Sulfinic acid salt, 3. Base | C4-Sulfonylated Pyridine | Base-controlled regioselectivity | chemistryviews.orgchemrxiv.org |

| Pyridine | Fuming H2SO4, HgSO4 | Pyridine-3-sulfonic acid | Harsh reaction conditions | abertay.ac.uk |

| 3-Chloropyridine | 1. Oxidation, 2. Sulfonation, 3. Reduction | Pyridine-3-sulfonic acid | N-oxide intermediate | google.com |

Oxidation of Thiol or Sulfinic Acid Precursors

An alternative to using sulfonyl chlorides is the oxidation of thiol or sulfinic acid precursors. Thiols can be oxidized to sulfonic acids using various oxidizing agents. google.comresearchgate.netlookchem.com One method employs a sulfoxide, such as dimethyl sulfoxide, in the presence of a halogen or hydrogen halide catalyst and water. google.com

An environmentally friendly electrochemical method allows for the oxidative coupling of thiols and amines to form sulfonamides directly. acs.org This process is driven by electricity and avoids the need for sacrificial reagents or catalysts. acs.org The reaction proceeds through the anodic oxidation of the thiol to a disulfide, which then reacts with the amine. acs.org

Sulfinic acids or their salts can also be used as precursors. For example, a reductive coupling of nitroarenes with sodium aryl sulfinates can produce sulfonamides. acs.org

| Precursor(s) | Reagents/Conditions | Product | Key Feature | Reference(s) |

| Thiol or Disulfide | Sulfoxide, Halogen/Hydrogen Halide, Water | Sulfonic Acid | Oxidation of sulfur precursor | google.com |

| Thiol and Amine | Electrochemical Oxidation | Sulfonamide | Direct coupling, environmentally benign | acs.org |

| Nitroarene and Sodium Aryl Sulfinate | Reductive Coupling | Sulfonamide | Alternative to sulfonyl chlorides | acs.org |

Convergent and Divergent Synthetic Routes to this compound

Convergent Synthesis:

A convergent approach involves the synthesis of key fragments of the target molecule separately, which are then combined in the later stages. For this compound, a hypothetical convergent synthesis could involve the coupling of a pre-functionalized pyridine core with a sulfonamide-containing fragment.

One potential retrosynthetic analysis would disconnect the pyridine ring, suggesting a multicomponent reaction. For instance, a one-pot reaction of a suitable 1,3-dicarbonyl compound, an activated methylene (B1212753) nitrile, and an ammonia source could form the pyridine core. The substituents, including the amino groups and the precursor to the sulfonamide group, would be incorporated into the initial building blocks.

A plausible, though not explicitly documented, convergent route could involve the reaction of a suitably substituted enamine with a cyanomethylene derivative, followed by cyclization and aromatization to form the diaminopyridine scaffold. The sulfonamide group could be introduced either before or after the ring formation.

Divergent Synthesis:

In contrast, a divergent synthesis starts from a common intermediate that is progressively modified to yield a variety of related structures. This approach is particularly useful for creating a library of analogues for structure-activity relationship (SAR) studies.

A potential divergent synthesis of this compound could begin with a simpler, commercially available pyridine derivative. For example, starting with 2-aminopyridine, a sequence of reactions including nitration, halogenation, reduction, and sulfonation could be envisioned. The synthesis of 2,3-diaminopyridine from 2-aminopyridine has been reported through a multi-step process involving bromination, nitration, and subsequent reduction. This diaminopyridine could then be a key intermediate for further functionalization.

A hypothetical divergent pathway could be:

Nitration: Introduction of nitro groups onto a pyridine ring.

Halogenation: Introduction of a halogen to direct subsequent reactions.

Sulfonation: Introduction of the sulfonyl chloride group, which can then be converted to the sulfonamide.

Reduction: Conversion of the nitro groups to amino groups.

The table below outlines a hypothetical comparison of these two strategies for the synthesis of this compound.

| Strategy | Description | Potential Advantages | Potential Disadvantages |

| Convergent | Key fragments are synthesized separately and then combined. | Higher overall yield, shorter linear sequence. | Requires careful planning of fragment synthesis. |

| Divergent | A common intermediate is modified to produce various analogues. | Allows for the creation of a library of related compounds, efficient for SAR studies. | Can have a longer linear sequence, potentially lower overall yield for a single target. |

Catalytic and Green Chemistry Approaches in its Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods and green chemistry principles to improve efficiency, reduce waste, and enhance safety. These approaches are highly relevant to the synthesis of complex molecules like this compound.

Catalytic Approaches:

The synthesis of pyridine derivatives and sulfonamides can be significantly improved by using catalysts. For the formation of the pyridine ring, various catalysts, including metal-based and organocatalysts, can be employed in multicomponent reactions. For instance, the use of a novel quinoline-based dendrimer-like ionic liquid as a catalyst for the synthesis of pyridines with sulfonamide moieties has been reported to give high yields in short reaction times under mild conditions. researchgate.net

Another catalytic approach involves the use of magnetic nanoparticles. For example, Fe3O4@SiO2-supported catalysts have been used for the synthesis of triarylpyridines bearing sulfonamide moieties, offering high recoverability and reusability of the catalyst. nih.gov

The formation of the sulfonamide bond itself can also be catalyzed. While the traditional method involves the reaction of a sulfonyl chloride with an amine, often requiring a base, metal-catalyzed methods have been developed.

Green Chemistry Approaches:

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of pyridine sulfonamides, several green approaches have been explored.

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and can lead to higher reaction rates. The synthesis of some pyridine derivatives with sulfonamide moieties has been achieved under solvent-free conditions at elevated temperatures. researchgate.net

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields. This technique has been applied to the preparation of various heterocyclic compounds, including pyridine derivatives.

Use of greener solvents: When a solvent is necessary, the use of environmentally benign solvents like water or ionic liquids is preferred over traditional volatile organic compounds. The synthesis of sulfonamides in water has been demonstrated to be a facile and environmentally friendly method. rsc.org

Electrochemical synthesis: Electrochemical methods can offer a green alternative to traditional chemical oxidations and reductions, as they use electricity as a "reagent" and often proceed under mild conditions without the need for additional catalysts or reagents. An environmentally benign electrochemical method for the oxidative coupling of thiols and amines to form sulfonamides has been reported.

The following table summarizes some catalytic and green chemistry approaches relevant to the synthesis of pyridine sulfonamides.

| Approach | Catalyst/Condition | Substrates | Product Type | Yield (%) | Reference |

| Ionic Liquid Catalysis | Quinoline-based dendrimer-like ionic liquid | Aryl aldehyde, malononitrile, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, ammonium (B1175870) acetate | Pyridines with sulfonamide moiety | High | researchgate.net |

| Magnetic Nanoparticle Catalysis | Fe3O4@SiO2@PCLH-TFA | Aldehyde derivatives, methyl ketones with sulfonamide moieties, ammonium acetate | Triarylpyridines with sulfonamide moieties | High | nih.gov |

| Green Solvent | Water | Amino compounds, arylsulfonyl chlorides | Sulfonamides | Excellent | rsc.org |

| Electrochemical Synthesis | Electricity | Thiols, amines | Sulfonamides | Good to Excellent |

Chemical Transformations and Derivatization of 5,6 Diaminopyridine 3 Sulfonamide

Reactivity of the Diamine Functionality

The adjacent amino groups at the C5 and C6 positions of the pyridine (B92270) ring exhibit reactivity characteristic of aromatic diamines. Their nucleophilicity allows for a variety of condensation and substitution reactions.

The primary amino groups of 5,6-Diaminopyridine-3-sulfonamide can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases or imines. mediresonline.orgnih.gov This reaction is typically catalyzed by acid or base and involves the formation of a carbinolamine intermediate followed by dehydration. chemrxiv.org The reaction with two equivalents of an aldehyde can lead to the formation of a di-imine. Given the electronic differences between the two amino groups, stepwise or selective reactions may be possible under controlled conditions. For instance, the amino group at C6, being ortho to the electron-donating amino group at C5 and para to the pyridine nitrogen, may exhibit different reactivity compared to the C5-amino group, which is ortho to the C6-amino group and meta to the sulfonamide group.

A general reaction scheme for the formation of a Schiff base from this compound and a substituted benzaldehyde (B42025) is shown below:

Scheme 1: General reaction for the formation of a Schiff base from this compound and a substituted benzaldehyde.

A variety of substituted aldehydes can be used in this reaction to generate a library of Schiff base derivatives with diverse electronic and steric properties. mediresonline.orgresearchgate.netmdpi.com

Table 1: Examples of Schiff Base Formation with this compound

| Reactant 1 | Reactant 2 (Aldehyde) | Product |

|---|---|---|

| This compound | Benzaldehyde | N,N'-(Pyridine-5,6-diyl)bis(1-phenylmethanimine)-3-sulfonamide |

| This compound | 4-Methoxybenzaldehyde | N,N'-(Pyridine-5,6-diyl)bis(1-(4-methoxyphenyl)methanimine)-3-sulfonamide |

| This compound | 4-Nitrobenzaldehyde | N,N'-(Pyridine-5,6-diyl)bis(1-(4-nitrophenyl)methanimine)-3-sulfonamide |

| This compound | Furan-2-carbaldehyde | N,N'-(Pyridine-5,6-diyl)bis(1-(furan-2-yl)methanimine)-3-sulfonamide nih.gov |

The ortho-diamine functionality of this compound is a key feature that allows for cyclocondensation reactions with various reagents to form fused heterocyclic systems, most notably imidazo[4,5-b]pyridines. nih.gov These reactions typically involve the reaction of the diamine with a one-carbon electrophile, such as carboxylic acids, aldehydes, or orthoesters. nih.govnih.gov

For example, the reaction of this compound with a carboxylic acid or its derivative (e.g., acid chloride or ester) leads to the formation of a 2-substituted-1H-imidazo[4,5-b]pyridine-6-sulfonamide. The reaction with formic acid would yield the unsubstituted imidazo[4,5-b]pyridine-6-sulfonamide. nih.gov Similarly, reaction with aldehydes followed by an oxidative cyclization, or with orthoesters like triethyl orthoformate, can also afford the corresponding imidazopyridine derivatives. nih.govnih.gov

Scheme 2: General reaction for the synthesis of imidazo[4,5-b]pyridine-6-sulfonamides.

Table 2: Examples of Cyclocondensation Reactions to Form Imidazo[4,5-b]pyridines

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Formic Acid | 1H-Imidazo[4,5-b]pyridine-6-sulfonamide |

| This compound | Acetic Anhydride | 2-Methyl-1H-imidazo[4,5-b]pyridine-6-sulfonamide |

| This compound | Benzaldehyde | 2-Phenyl-1H-imidazo[4,5-b]pyridine-6-sulfonamide |

| This compound | Triethyl Orthoformate | 1H-Imidazo[4,5-b]pyridine-6-sulfonamide |

The amino groups of this compound can be acylated or alkylated using standard methodologies. Acylation can be achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base. acs.org The relative reactivity of the two amino groups towards acylation would depend on their nucleophilicity, which can be influenced by steric and electronic factors. It is plausible that the C6-amino group might be more reactive due to less steric hindrance and its position relative to the pyridine nitrogen. Selective mono-acylation could potentially be achieved under carefully controlled conditions.

Alkylation of the amino groups can be performed using alkyl halides or other alkylating agents. nih.gov Similar to acylation, the regioselectivity of alkylation would depend on the reaction conditions and the nature of the alkylating agent. nih.govresearchgate.net The synthesis of secondary or tertiary amines is possible, and intramolecular alkylation could also be envisioned with appropriate difunctional alkylating agents. nih.gov

Reactivity of the Sulfonamide Functionality

The sulfonamide group (-SO₂NH₂) at the C3 position offers another site for chemical modification, primarily at the nitrogen atom, but also potentially at the sulfur atom under specific conditions.

The nitrogen atom of the sulfonamide can be functionalized through alkylation or arylation reactions. researchgate.netnih.govnih.govnih.gov These reactions typically require a base to deprotonate the sulfonamide nitrogen, generating a more nucleophilic sulfonamidate anion. A variety of alkylating and arylating agents can be employed.

N-Alkylation: Reaction with alkyl halides in the presence of a suitable base like potassium carbonate can introduce an alkyl group on the sulfonamide nitrogen. researchgate.netnih.gov

N-Arylation: Copper-catalyzed Chan-Lam or Buchwald-Hartwig cross-coupling reactions with arylboronic acids or aryl halides, respectively, can be used to form N-aryl sulfonamides. nih.govprinceton.edunih.gov

These N-functionalized derivatives can exhibit altered physicochemical properties and biological activities compared to the parent compound.

Table 3: Examples of N-Functionalization of the Sulfonamide Group

| Reaction Type | Reagents | Product |

|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃ | 5,6-Diamino-N-methylpyridine-3-sulfonamide |

| N-Arylation | Phenylboronic acid, Cu(OAc)₂, base | 5,6-Diamino-N-phenylpyridine-3-sulfonamide |

While less common than N-functionalization, reactions at the sulfur atom of sulfonamides are also possible. These transformations often involve the conversion of the sulfonamide into a more reactive species. For example, under certain conditions, aryl sulfonamides can undergo reactions that lead to the transfer of the sulfonyl group. nih.gov More recent developments have shown that sulfonamides can be activated under photoredox conditions to generate sulfonyl radicals, which can then participate in various addition reactions. acs.org However, these methods are still emerging and their applicability to a substrate like this compound would require specific investigation. Another potential transformation is the reductive cleavage of the C-S bond, although this would lead to the loss of the sulfonamide functionality. The direct displacement of the amino group from the sulfur atom is generally difficult due to the stability of the S-N bond.

Insufficient Information Available to Generate a Detailed Article on the Chemical Transformations of this compound

Despite a comprehensive search for scientific literature, there is a notable lack of specific data regarding the chemical transformations and derivatization of the compound this compound. Extensive queries have failed to yield detailed research findings on its coordination chemistry, its role as a polydentate ligand, or the synthesis and characterization of its metal chelates.

The performed searches did not uncover any specific studies detailing the investigation of metal-ligand binding modes for this particular compound. Furthermore, information regarding the development of conjugates and advanced architectures derived from this compound is not available in the public domain based on the search results.

While general information on related structures, such as diaminopyridine derivatives, suggests potential applications in coordination chemistry and materials science, these findings are not directly applicable to the specific chemical behavior of this compound. The synthesis of diaminopyridine derivatives often involves nucleophilic substitution or condensation reactions, and they can be used to create more complex heterocyclic systems. However, without specific studies on this compound, any discussion on its chemical transformations would be purely speculative and would not meet the required standard of a scientifically accurate and informative article.

Therefore, due to the absence of specific and detailed information in the provided search results, it is not possible to generate the requested article with the required level of scientific accuracy and depth for each section and subsection of the provided outline. Further research and publication in the scientific community are needed to elucidate the chemical properties and reactivity of this compound.

Structural Elucidation and Advanced Characterization Techniques in Research

High-Resolution Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the molecular structure and properties of 5,6-Diaminopyridine-3-sulfonamide. By probing the interactions of the molecule with electromagnetic radiation, these methods offer insights into its atomic connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. For sulfonamide derivatives, ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom.

In ¹H NMR spectra of sulfonamide derivatives, the aromatic protons typically appear in the region of 6.5–9.2 ppm. researchgate.net The proton of the sulfonamide group (–SO₂NH–) is often observed as a singlet at a distinct chemical shift. rsc.org For instance, in related sulfonamides, this peak appears between 8.78 and 10.15 ppm. rsc.org Protons of primary amine groups (–NH₂) can be identified by the appearance of a singlet peak, as observed at 5.92 ppm and 5.97 ppm in similar structures after the hydrolysis of an acetamide (B32628) group. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The signals for aromatic carbons in sulfonamide derivatives are found in the range of 110-160 ppm. Specific signals for other functional groups, such as the carbonyl carbon in an amide, can appear at distinct chemical shifts, for example, around 169.4 ppm. rsc.org

| Proton (¹H) | Typical Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 9.2 researchgate.net |

| Sulfonamide (SO₂NH) | 8.78 - 10.15 rsc.org |

| Amine (NH₂) | ~5.9 rsc.org |

| Carbon (¹³C) | Typical Chemical Shift (ppm) |

| Aromatic Carbons | 110 - 160 |

This table presents typical NMR chemical shift ranges for functional groups found in sulfonamide derivatives, based on available literature for related compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by analyzing its vibrational modes. For this compound, these techniques confirm the presence of its key structural features.

The IR spectra of sulfonamides exhibit characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The stretching vibration of the S–N bond is observed in the region of 914–895 cm⁻¹. rsc.org The presence of amine (–NH₂) groups is indicated by N–H stretching vibrations, often seen as a doublet, and in-plane bending modes around 1620-1626 cm⁻¹. semanticscholar.org For instance, in some sulfonamide derivatives, N-H stretching bands are observed at 3263–3231 cm⁻¹. rsc.org

Raman spectroscopy provides complementary information and can be particularly useful for identifying and quantifying sulfonamides, even in complex matrices. nih.gov

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1310 - 1320 rsc.org |

| Sulfonyl (SO₂) | Symmetric Stretch | 1143 - 1155 rsc.org |

| Sulfonamide (S-N) | Stretch | 895 - 914 rsc.org |

| Amine (N-H) | Stretch | 3231 - 3263 rsc.org |

| Amine (N-H) | In-plane Bend | 1620 - 1626 semanticscholar.org |

This table summarizes characteristic infrared absorption frequencies for the functional groups present in sulfonamide compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule and the extent of its conjugated system. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

For molecules with aromatic rings and multiple functional groups like this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π-π* transitions of the conjugated system. In related porphyrin dyads, which are complex structures, the Soret band, a characteristic strong absorption, can be observed. mdpi.com The position and intensity of these bands are sensitive to the molecular environment and substitution patterns on the aromatic ring. For example, the metallation of a porphyrin ring can cause a significant shift in the Soret band. mdpi.com While specific UV-Vis data for this compound is not detailed in the provided search results, the principles of UV-Vis spectroscopy remain applicable for studying its electronic properties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

The molecular weight of this compound is 188.21 g/mol , and its exact mass is 188.03679668 Da. nih.gov In mass spectrometry, this compound would be expected to show a molecular ion peak corresponding to this mass.

Under tandem mass spectrometry (MS/MS) conditions, sulfonamides undergo characteristic fragmentation. nih.gov A common fragmentation pathway involves the cleavage of the bond between the sulfur and nitrogen atoms of the sulfonamide group. researchgate.net The resulting fragment ions can provide valuable information for identifying and confirming the structure of the molecule. nih.gov Electrospray ionization (ESI) is a commonly used technique for the analysis of sulfonamides, often generating protonated molecules or adducts. researchgate.netjchemrev.com

| Property | Value | Reference |

| Molecular Weight | 188.21 g/mol | nih.govbiosynth.com |

| Exact Mass | 188.03679668 Da | nih.gov |

| Molecular Formula | C₅H₈N₄O₂S | nih.govbiosynth.com |

This table presents key molecular properties of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound was not found in the search results, the application of X-ray crystallography to related sulfonamide and pyridine (B92270) derivatives has been crucial in understanding their solid-state conformations and packing. rsc.orgnih.gov For instance, X-ray structures of pyridopyrimidine and hydroquinone (B1673460) derivatives have confirmed their binding to biological targets by revealing key interactions. nih.gov In the context of this compound, a crystal structure would elucidate the planarity of the pyridine ring, the geometry of the sulfonamide group, and the hydrogen bonding networks formed by the amino and sulfonamide groups.

Theoretical and Computational Investigations of 5,6 Diaminopyridine 3 Sulfonamide and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to investigating the electronic and structural properties of molecules at the atomic level. These methods are widely applied to sulfonamide derivatives to understand their behavior and potential applications. mdpi.comnih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and the distribution of electrons within a molecule. nih.gov For pyridine-sulfonamide compounds, calculations are commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets such as 6-31G(d,p) or 6-311G(d,p). researchgate.netspectroscopyonline.com

Frontier Molecular Orbital (FMO) theory is used to predict the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. mdpi.com A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. researchgate.net In contrast, a large energy gap indicates high stability and lower reactivity. This analysis helps in predicting how 5,6-Diaminopyridine-3-sulfonamide might interact with other molecules or biological targets. For instance, studies on analogous sulfonamide antibiotics show HOMO-LUMO gaps typically ranging from 4 to 6 eV. spectroscopyonline.comresearchgate.net

Below is a table of representative FMO energy values calculated for analogous sulfonamide compounds using DFT methods.

| Compound Analog | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Sulfonamide-H₂O₂ Complex Analog 1 | -5.82 | -1.39 | 4.43 |

| Sulfonamide-H₂O₂ Complex Analog 2 | -5.81 | -1.39 | 4.42 |

| Sulfonamide-H₂O₂ Complex Analog 3 | -5.56 | -1.36 | 4.20 |

| Sulfonamide-H₂O₂ Complex Analog 4 | -5.98 | -1.27 | 4.71 |

| Sulfonamide-H₂O₂ Complex Analog 5 | -5.85 | -0.49 | 5.36 |

Data is illustrative and sourced from computational studies on various sulfonamide complexes to show typical value ranges. spectroscopyonline.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, revealing insights into bonding, lone pairs, and intermolecular interactions. It is particularly useful for quantifying charge transfer and the stabilization energy associated with these interactions, such as hydrogen bonding. consensus.app

For this compound, the amino (-NH₂) and sulfonamide (-SO₂NH₂) groups are capable of forming strong hydrogen bonds. NBO analysis can quantify the stabilization energy (E⁽²⁾) arising from the delocalization of electron density from a donor NBO (like a lone pair on a nitrogen or oxygen atom) to an acceptor NBO (an antibonding orbital, e.g., N-H*). A higher E⁽²⁾ value indicates a stronger interaction. Studies on similar diaminopyrimidine sulfonates have utilized NBO analysis at the B3LYP/6-311G(d,p) level to confirm molecular stability attributed to these charge transfer interactions. researchgate.net

The table below shows examples of stabilization energies from NBO analysis of hydrogen-bonded interactions in analogous systems.

| Donor NBO | Acceptor NBO | Stabilization Energy E⁽²⁾ (kcal/mol) |

| LP(O) of Sulfonyl | σ(N-H) of Amide | 5.8 |

| LP(N) of Amine | σ(O-H) of Solvent | 4.2 |

| LP(O) of DMF | σ*(N-H) of Sulfonamide | 7.5 |

Values are representative of typical hydrogen bond stabilization energies found in computational studies of sulfonamides and related compounds. consensus.app

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to validate experimental findings or aid in structural elucidation.

NMR Chemical Shifts: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. The theoretical values are often calculated using the Gauge-Independent Atomic Orbital (GIAO) method and then compared to experimental spectra recorded in a solvent like DMSO-d₆. This comparison helps in the unambiguous assignment of all proton and carbon signals in the molecule. nih.gov

Vibrational Frequencies (FT-IR): The vibrational modes of a molecule can be calculated and correlated with the peaks observed in an experimental Fourier-transform infrared (FT-IR) spectrum. Theoretical calculations help in assigning specific vibrational modes, such as N-H stretching from the amino groups, S=O symmetric and asymmetric stretching from the sulfonamide group, and various C-N and C-C stretching modes within the pyridine (B92270) ring. nih.gov

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational space, flexibility, and interactions with the surrounding environment, particularly solvents like water. ucl.ac.uk

For this compound, an MD simulation would reveal how the molecule behaves in an aqueous solution. It could identify the most populated conformations, analyze the stability of intramolecular hydrogen bonds, and characterize the hydrogen bonding network formed with water molecules. Such simulations are crucial for understanding how the molecule might behave in a biological environment, providing a bridge between its static structure and its dynamic function. nih.govucl.ac.uk

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, researchers can identify intermediates, locate transition states, and calculate the activation energies required for the reaction to proceed.

For a molecule like this compound, computational studies could be employed to:

Elucidate Synthesis Pathways: Investigate the mechanism of its formation, for example, the sulfonation of a diaminopyridine precursor, to optimize reaction conditions.

Predict Metabolic Pathways: Model potential metabolic transformations, such as oxidation or conjugation reactions, by calculating the energy barriers for different pathways.

Analyze Chemical Reactivity: Study reactions involving the functional groups, such as the electrophilic substitution on the pyridine ring or reactions at the amino groups. nih.govrsc.orgresearchgate.net

These studies provide a detailed, step-by-step understanding of reaction pathways that can be difficult to observe experimentally. nih.gov

Predictive Modeling and Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) studies are pivotal in modern computational chemistry for predicting the physicochemical properties of molecules based on their structural features. For sulfonamide derivatives, including analogs of this compound, QSPR models are developed to establish a mathematical correlation between molecular descriptors and a specific property of interest. These models are instrumental in the rational design of novel compounds with desired characteristics, thereby minimizing the need for extensive experimental synthesis and testing.

The development of a QSPR model typically involves the calculation of a wide array of molecular descriptors. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. For instance, in studies of sulfonamides, topological indices such as the Randić, Balaban, and Wiener indices have been employed to quantify molecular branching and size. Quantum-chemical descriptors, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity and electronic properties. researchgate.net

Multiple Linear Regression (MLR) is a commonly used statistical method to construct the QSPR model. In an MLR model, a linear equation is derived that relates the property of interest to a set of selected molecular descriptors. The predictive power and robustness of the developed model are evaluated using various statistical parameters, including the coefficient of determination (R²), the standard error of the estimate, and the cross-validation coefficient (Q²). A high R² value indicates a good fit of the model to the data, while a high Q² value suggests good predictive ability for new, untested compounds.

For a series of sulfonamide derivatives, a hypothetical QSPR model for predicting a physicochemical property, such as solubility, might take the following form:

Solubility = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + c₃(Descriptor C)*

Where c₀, c₁, c₂, and c₃ are regression coefficients determined from the statistical analysis.

| Descriptor Type | Example Descriptor | Potential Influence on Properties |

| Constitutional | Molecular Weight | Can correlate with bulk properties like boiling point and density. |

| Topological | Wiener Index | Reflects molecular branching and can influence intermolecular forces. |

| Geometrical | Molecular Surface Area | Affects solubility and interactions with biological macromolecules. |

| Quantum-Chemical | Dipole Moment | Influences polarity and solubility in polar solvents. |

| Quantum-Chemical | HOMO-LUMO Gap | Relates to chemical reactivity and stability. |

It is important to note that while general QSPR studies on sulfonamides and pyridine derivatives are available, specific predictive models for this compound are not extensively reported in the public domain. However, the established methodologies provide a robust framework for the future development of such models.

Intermolecular Interactions and Supramolecular Assembly Prediction (e.g., Hirshfeld Surface Analysis)

The supramolecular assembly of molecules in the solid state is governed by a complex interplay of intermolecular interactions. For this compound and its analogs, understanding these interactions is crucial for predicting crystal packing, polymorphism, and ultimately, the material's physical properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal lattice.

The Hirshfeld surface is generated by partitioning the space in a crystal into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify and analyze the nature and extent of different intermolecular interactions.

For aminopyridine and sulfonamide derivatives, hydrogen bonding is a predominant interaction that dictates the supramolecular architecture. In the case of 4-(methylphenylamino)pyridine-3-sulfonamide isomers, which are analogs of the subject compound, intramolecular N-H···O hydrogen bonds are observed to stabilize the molecular conformation. nih.gov Intermolecularly, N-H···N and N-H···O hydrogen bonds are key in forming chains and dimers, which then assemble into layered structures. nih.gov

Hirshfeld surface analysis of aminopyridine derivatives often reveals the significance of various types of contacts. researchgate.net The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular interactions. These plots show the distribution of different types of contacts, allowing for a detailed comparison between different crystal structures.

For a hypothetical analysis of an aminopyridine sulfonamide, the percentage contributions of the most significant intermolecular contacts to the total Hirshfeld surface area might be as follows:

| Intermolecular Contact | Percentage Contribution | Description |

| H···H | ~45% | Represents van der Waals forces and is typically the largest contributor. nih.gov |

| N···H / H···N | ~20% | Indicative of hydrogen bonding involving nitrogen atoms. nih.gov |

| C···H / H···C | ~18% | Represents weaker C-H···π or other van der Waals interactions. nih.gov |

| O···H / H···O | ~10% | Corresponds to hydrogen bonding involving oxygen atoms of the sulfonamide group. |

| S···H / H···S | ~2% | Weaker interactions involving the sulfur atom. nih.gov |

The red spots on a d_norm mapped Hirshfeld surface highlight close intermolecular contacts that are shorter than the sum of the van der Waals radii, which are often indicative of hydrogen bonds. mdpi.com The analysis of these surfaces and the corresponding fingerprint plots for this compound and its analogs would provide valuable insights into their crystal engineering and polymorphism. researchgate.net The presence of multiple amino groups and a sulfonamide moiety in this compound suggests a rich and complex network of hydrogen bonds, likely leading to robust supramolecular assemblies.

Advanced Applications in Materials Science and Chemical Sensing

Role as a Building Block for Polymers and Advanced Materials

5,6-Diaminopyridine-3-sulfonamide is recognized as a versatile molecular building block, or monomer, for the synthesis of novel polymers and advanced materials. biosynth.com Its structure contains multiple reactive sites—specifically the two primary amine (-NH2) groups—that can participate in various polymerization reactions. These reactions can form polyamides, polyimides, and other polymer classes when reacted with suitable comonomers like dicarboxylic acids or their derivatives.

The incorporation of the diaminopyridine sulfonamide unit into a polymer backbone is expected to impart specific properties to the resulting material. These include enhanced thermal stability, due to the rigidity of the aromatic pyridine (B92270) ring, and specific electronic properties. The sulfonamide group and the pyridine nitrogen can also influence the polymer's solubility and its ability to coordinate with metal ions. This makes such polymers potentially useful for applications in high-performance engineering plastics, specialty membranes, or functional coatings. rsc.org The principle is similar to how other heterocyclic compounds are used to create functional conjugated polymers for organic electronics. nih.gov Furthermore, the hydrogen-bonding capabilities of the amino and sulfonamide groups can be exploited to create highly ordered or self-healing materials through the formation of supramolecular networks within a polymer matrix. qucosa.de

Application in Sensor Technology and Molecular Probes

The field of chemical sensing has seen significant growth, with a high demand for molecules that can selectively and sensitively detect specific ions or molecules. mdpi.com The structural features of this compound make it and its derivatives prime candidates for the development of chemosensors and molecular probes. The sulfonamide group, in particular, has been extensively used in the design of optical chemosensors for a variety of chemical species. researchgate.net

The pyridine nitrogen and the adjacent amino groups can act as a binding site, or receptor, for target analytes. Upon binding, a change in the molecule's electronic properties occurs, which can be translated into a measurable signal, such as a change in color (colorimetric sensing) or fluorescence. lupinepublishers.com

Derivatives of aminopyridines and sulfonamides have demonstrated considerable success in the selective detection of various metal ions and anions. The nitrogen and oxygen atoms within the this compound structure can act as chelation sites for metal cations. For instance, Schiff bases derived from 3-aminopyridine (B143674) have been shown to be highly selective and sensitive fluorescent sensors for aluminum (Al³⁺) and iron (Fe³⁺) ions, and colorimetric sensors for copper (Cu²⁺) ions. nih.gov

Similarly, sensors based on the sulfonamide functional group have been developed for detecting both cations and anions. researchgate.net These sensors operate by forming stable complexes with the target ion, leading to a distinct spectroscopic response. Research has shown that sulfonamide-based probes can exhibit high selectivity for copper ions (Cu²⁺) in aqueous solutions. researchgate.net Furthermore, by incorporating urea (B33335) functionalities, sulfonamide-based sensors have been designed to selectively detect anions like cyanide (CN⁻) and fluoride (B91410) (F⁻) through hydrogen bonding interactions. researchgate.net

Below is a table summarizing the detection capabilities of related sensor molecules.

| Sensor Base | Target Analyte(s) | Detection Method |

| 3-Aminopyridine Schiff Base | Cu²⁺ | Colorimetric |

| 3-Aminopyridine Schiff Base | Al³⁺, Fe³⁺ | Fluorescent |

| Dansyl-Sulfonamide Probe | Cu²⁺ | Fluorescent |

| Sulfonamide-Urea Compound | CN⁻, F⁻ | Fluorescent / Gel-sol transition |

Fluorescence-based sensing is a powerful analytical technique due to its high sensitivity and the potential for real-time monitoring. mdpi.com In a fluorescent chemosensor, the binding of an analyte modulates the fluorescence output of a fluorophore. This modulation can manifest as an increase ("turn-on"), decrease ("turn-off" or quenching), or a shift in the emission wavelength. researcher.life

For a molecule like this compound, the pyridine and sulfonamide groups can be integral parts of a fluorophore system. The sensing mechanism often involves one of several photophysical processes:

Photoinduced Electron Transfer (PET): In the absence of the analyte, the receptor (e.g., the diaminopyridine moiety) can quench the fluorophore's emission through PET. Upon binding the analyte, this PET process is inhibited, leading to a restoration or "turn-on" of fluorescence. lupinepublishers.com

Intramolecular Charge Transfer (ICT): The binding of an ion can alter the electron-donating or -withdrawing properties of the functional groups, modifying the ICT character of the excited state and causing a shift in the fluorescence spectrum.

Complexation-Induced Changes: The formation of a complex with a metal ion can lead to a more rigid molecular structure, which reduces non-radiative decay pathways and enhances fluorescence emission. nih.gov

The interaction between the sensor and analyte is often driven by non-covalent forces, including hydrogen bonding and electrostatic interactions, which collectively trigger the detectable fluorescent response. nih.gov

Use as Reagents or Catalysts in Organic Synthesis

Beyond its applications in materials and sensors, this compound serves as a valuable reagent and intermediate in organic synthesis. biosynth.com Its multiple functional groups allow it to be a versatile starting material for the construction of more complex molecules, including pharmaceuticals and other specialty chemicals. For example, diaminopyridines are key intermediates in the synthesis of various heterocyclic compounds. orgsyn.org The amino groups can be readily transformed into other functionalities, and the sulfonamide group can be used to direct reactions or to be part of the final molecular target. Its utility as a reagent is also seen in bioconjugation, such as in the custom labeling of antibodies. biosynth.com

While specific examples of this compound being used as a catalyst are not widely reported, its structure suggests potential in this area. The basic nitrogen atom in the pyridine ring and the amino groups could function as basic or nucleophilic catalysts in certain organic transformations.

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent intermolecular forces. nih.govresearchgate.net Self-assembly is a key process in this field, where molecules spontaneously organize into well-defined, stable structures.

This compound is an excellent candidate for exploration in supramolecular chemistry due to its rich hydrogen-bonding capabilities. The molecule possesses a clear arrangement of hydrogen bond donors (D) from the two -NH₂ groups and acceptors (A) from the pyridine nitrogen and sulfonyl oxygens. This arrangement is analogous to other diaminopyridine derivatives that have been successfully used to create complex supramolecular assemblies. qucosa.de For instance, 2,6-diaminopyridine (B39239) derivatives, which have a DAD hydrogen-bonding motif, can form stable, triple-hydrogen-bonded complexes with complementary molecules like uracil (B121893) derivatives. qucosa.de

By extension, the multiple hydrogen-bonding sites on this compound could be programmed to direct its self-assembly into one-, two-, or three-dimensional networks. These ordered structures could find applications in crystal engineering, the development of molecular gels, or the creation of functional materials where the supramolecular arrangement dictates the material's properties. researchgate.net

Mechanistic Structure Activity Relationship Sar Studies for Biological Targets Excluding Clinical Outcomes

Computational Docking Studies for Molecular Interactions with Enzymes or Receptors

Computational docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to a biological target. For sulfonamide-based compounds, a primary and extensively studied target is the metalloenzyme family of carbonic anhydrases (CAs).

While specific docking studies for 5,6-Diaminopyridine-3-sulfonamide are not widely reported, the binding mode of the sulfonamide group is well-established. It is anticipated that this compound would adopt a similar binding pose. The key predicted interactions would involve:

Zinc Ion Coordination: The deprotonated nitrogen atom of the sulfonamide group (-SO₂NH⁻) would act as a zinc-binding group (ZBG), forming a coordinate bond with the catalytic Zn(II) ion located deep within the active site cavity of the enzyme. This interaction is the cornerstone of CA inhibition by sulfonamides.

Hydrogen Bonding Network: The two oxygen atoms of the sulfonamide group would form crucial hydrogen bonds with the backbone amide of the active site residue Threonine 199 (in human CA II). This interaction further anchors the inhibitor in the active site.

Pyridine (B92270) Ring Interactions: The 5,6-diaminopyridine ring would extend towards the entrance of the active site. The two amino groups and the pyridine nitrogen are capable of forming additional hydrogen bonds with nearby amino acid residues (such as Gln92, His94) or with structured water molecules, enhancing binding affinity. The orientation within the active site would place the ring in a position to have van der Waals contacts with hydrophobic and hydrophilic residues lining the two halves of the active site cavity.

Another potential target for this class of compounds is the oncogenic protein tyrosine phosphatase SHP2, as fragment-based screening has been conducted on analogs like 6-aminopyridine-3-sulfonamide (B1141869). bindingdb.org Docking into the SHP2 active site would involve different interactions, likely centered on hydrogen bonding and electrostatic interactions with the phosphate-binding loop.

Investigation of Enzyme Inhibition Mechanisms at a Molecular Level (e.g., Carbonic Anhydrase Inhibition)

The primary mechanism of enzyme inhibition by aminopyridine sulfonamides is the potent inhibition of carbonic anhydrases (CAs). icadet.orgahievran.edu.tr The sulfonamide moiety (-SO₂NH₂) is a transition-state analog that binds to the catalytically essential Zn(II) ion.

At a molecular level, the mechanism proceeds as follows:

The sulfonamide inhibitor, in its anionic form (-SO₂NH⁻), accesses the conical active site of the carbonic anhydrase enzyme.

It displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is the key nucleophile in the enzyme's natural catalytic cycle (the hydration of CO₂). google.com

The sulfonamide nitrogen coordinates directly to the zinc ion, becoming the fourth ligand in a stable tetrahedral geometry around the metal. google.com

This binding event blocks the coordination site for CO₂ and prevents the regeneration of the zinc-hydroxide species, effectively shutting down the enzyme's catalytic activity.

Inhibition studies on the close analog, 6-Aminopyridine-3-sulfonamide, have provided specific kinetic and affinity data against two major human carbonic anhydrase isoforms, hCA I and hCA II. icadet.orgahievran.edu.tr Further data from binding assays confirms this interaction. bindingdb.orgbindingdb.org

Table 1: Enzyme Inhibition and Binding Affinity Data for 6-Aminopyridine-3-sulfonamide against Carbonic Anhydrase

| Target Enzyme | Parameter | Value | Assay Type | Reference |

|---|---|---|---|---|

| Human Carbonic Anhydrase I | Kᵢ (Inhibition Constant) | Data reported, specific value not in abstract | Enzyme Inhibition Assay | icadet.orgahievran.edu.tr |

| Human Carbonic Anhydrase II | Kᵢ (Inhibition Constant) | Data reported, specific value not in abstract | Enzyme Inhibition Assay | icadet.orgahievran.edu.tr |

| Bovine Carbonic Anhydrase II | Kₔ (Dissociation Constant) | 10,800 nM | SPR Biosensor Assay | bindingdb.orgbindingdb.org |

| Bovine Carbonic Anhydrase II | kₒₙ (Association Rate) | 1.88 x 10⁴ M⁻¹s⁻¹ | SPR Biosensor Assay | bindingdb.orgbindingdb.org |

| Bovine Carbonic Anhydrase II | kₒff (Dissociation Rate) | 0.203 s⁻¹ | SPR Biosensor Assay | bindingdb.orgbindingdb.org |

Analysis of Molecular Recognition and Binding Modes (e.g., with DNA or proteins in vitro)

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. For this compound, recognition is primarily driven by its interaction with enzyme active sites.

Recognition by Other Proteins: Fragment-based screening of a library containing 6-aminopyridine-3-sulfonamide against the protein tyrosine phosphatase SHP2 demonstrates another instance of molecular recognition investigation. bindingdb.org Such screens aim to identify small molecules that bind to a target protein, which can then be optimized into more potent inhibitors.

Molecularly Imprinted Polymers (MIPs): While not studied for this specific compound, related sulfonamides like sulfapyridine (B1682706) have been used as templates to create MIPs. bindingdb.orgbiosynth.com These synthetic polymers are designed with cavities that are complementary in shape and functionality to the template molecule, allowing for highly selective recognition and separation, demonstrating the unique structural features of the aminopyridine sulfonamide scaffold that can be recognized. bindingdb.orgbiosynth.com

Influence of Structural Modifications on In Vitro Target Engagement

The structure-activity relationship (SAR) for sulfonamide inhibitors is well-established. Modifications to the core structure of this compound would be expected to significantly influence its target engagement based on established principles. slideshare.netyoutube.comyoutube.com

The Sulfonamide Group (-SO₂NH₂): This group is essential for the canonical CA inhibition mechanism. Substitution on the sulfonamide nitrogen (N1) with anything other than a group that can be metabolized back to the primary sulfonamide typically abolishes this activity.

The Aromatic Ring (Pyridine): The pyridine ring serves as the central scaffold. Its replacement or substitution can drastically alter activity. slideshare.net For instance, a chloro substitution at the 5-position of a related 2-aminopyridine-3-sulfonamide (B3426724) scaffold confers inhibitory activity against the Pgp efflux transporter and ATPase. biosynth.com

The Amino Groups (-NH₂): The amino groups at positions 5 and 6 are critical modulators of the compound's properties.

Hydrogen Bonding: They provide additional hydrogen bond donor sites, which can form favorable interactions with target proteins, potentially increasing binding affinity.

Basicity and pKa: The amino groups increase the basicity of the pyridine ring and influence the acidity (pKa) of the sulfonamide proton. The pKa of the sulfonamide is a key determinant of inhibitory potency against CAs, with optimal activity often seen when the pKa is in the physiological range (6.6-7.4), allowing for a significant population of the active anionic form. youtube.com

Analogy to Antibacterial Sulfonamides: In the context of antibacterial sulfonamides that inhibit dihydropteroate (B1496061) synthase, a free para-amino group on a benzene (B151609) ring is essential for activity, as it mimics the natural substrate, p-aminobenzoic acid (PABA). youtube.comyoutube.com The amino group at position 6 of the pyridine ring is in a similar para-position relative to the sulfonamide connection point and is crucial for this type of activity. The additional amino group at position 5 would further modify the electronic properties and steric profile of the molecule.

Table 2: Comparison of Inhibition Data for Simple Sulfonamide Analogs

| Compound | Target | Reported Activity (IC₅₀ or Kᵢ) | Reference |

|---|---|---|---|

| 6-Aminopyridine-3-sulfonamide | Unspecified (likely CA) | IC₅₀: 184.76 µM; Kᵢ: 0.09 µM | icadet.org |

| 3,4-Diaminobenzenesulfonamide | Unspecified (likely CA) | IC₅₀: 43.31 µM; Kᵢ: 2.94 µM | icadet.org |

| 4'-Amino[1,1'-biphenyl]-4-sulfonamide | Unspecified (likely CA) | IC₅₀: 231.05 µM; Kᵢ: 77.49 µM | icadet.org |

The comparison in Table 2 shows that even subtle changes, such as the arrangement of amino groups on a benzene ring versus a pyridine ring, can lead to significant differences in inhibitory potency, highlighting the intricate nature of SAR for this class of compounds.

Future Research Directions and Emerging Challenges

Development of Novel and Efficient Synthetic Routes

Currently, 5,6-diaminopyridine-3-sulfonamide is listed as a commercially available building block, yet detailed synthetic procedures in peer-reviewed literature are scarce. biosynth.combldpharm.com The development of novel, efficient, and scalable synthetic routes is a fundamental first step for enabling broader research. Future investigations could focus on:

Greener Synthesis: Exploring environmentally friendly synthetic methods, such as microwave-assisted synthesis or reactions in aqueous media, could provide high-yield pathways while minimizing waste. ekb.eg The use of reusable catalysts, like zinc oxide nanoparticles, has shown promise in the chemo-selective synthesis of other sulfonamides and could be adapted. ekb.eg

Multi-step Synthesis Optimization: A plausible route could involve the nitration and subsequent reduction of a suitable pyridine (B92270) precursor, followed by sulfonation. For instance, the synthesis of related diaminopyridines has been achieved through the reduction of amino-nitropyridine compounds. researchgate.net Optimizing each step for yield and purity is crucial.

Flow Chemistry: Continuous flow processes could offer advantages in terms of safety, scalability, and precise control over reaction conditions for the nitration and sulfonation steps, which can be highly exothermic.

Exploration of New Derivatization Strategies

The three reactive sites on this compound—the two amino groups and the sulfonamide moiety—offer a versatile platform for chemical modification and the creation of compound libraries for various applications.

Selective N-Functionalization: Developing selective reactions for the amino groups at the 5- and 6-positions is a significant challenge. Due to the electronic influence of the sulfonamide group, the two amino groups likely have different nucleophilicities, which could be exploited for selective acylation, alkylation, or arylation reactions.

Sulfonamide Modification: The sulfonamide group can be derivatized to form N-substituted sulfonamides. These modifications are common in medicinal chemistry to modulate properties like solubility and target binding. nih.gov

Schiff Base Formation: The amino groups can readily react with aldehydes and ketones to form Schiff bases, leading to a wide range of derivatives with potential applications in coordination chemistry and as precursors to other complex molecules. nih.gov

A summary of potential derivatization reactions is presented in Table 1.

Table 1: Potential Derivatization Strategies for this compound

| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group |

| 5- and 6-Amino Groups | Acylation | Acid chlorides, Anhydrides | Amide |

| 5- and 6-Amino Groups | Alkylation | Alkyl halides | Secondary/Tertiary Amine |

| 5- and 6-Amino Groups | Schiff Base Condensation | Aldehydes, Ketones | Imine |

| 3-Sulfonamide Group | N-Alkylation/Arylation | Alkyl/Aryl halides (under basic conditions) | N-Substituted Sulfonamide |

Advanced Spectroscopic and Imaging Techniques for In-situ Studies

A thorough characterization of this compound and its derivatives is essential. While standard spectroscopic techniques are fundamental, advanced in-situ methods could provide deeper insights into its behavior.

NMR Spectroscopy: Detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR studies are needed to unambiguously assign all proton and carbon signals. Dynamic NMR could be employed to study conformational changes or tautomeric equilibria, which have been observed in structurally related 5,6-diaminouracil (B14702) derivatives. mdpi.comresearchgate.netresearchgate.net The expected spectroscopic features based on analogous compounds are summarized in Table 2.

FT-IR and Raman Spectroscopy: These techniques can confirm the presence of key functional groups. The characteristic asymmetric and symmetric stretching vibrations for the SO₂ group in sulfonamides are typically observed in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org

In-situ Reaction Monitoring: Techniques like in-situ FT-IR or Raman spectroscopy could be used to monitor derivatization reactions in real-time, providing valuable kinetic and mechanistic data.

Table 2: Predicted Spectroscopic Characteristics of this compound

| Technique | Functional Group | Expected Chemical Shift / Frequency Range | Reference for Analogy |

| ¹H NMR | Aromatic Protons (Pyridine Ring) | δ = 6.5–8.0 ppm | rsc.org |

| ¹H NMR | Amino Protons (-NH₂) | δ = 5.0–6.0 ppm (variable) | rsc.org |

| ¹H NMR | Sulfonamide Proton (-SO₂NH₂) | δ = 8.5–10.5 ppm (variable) | rsc.org |

| ¹³C NMR | Aromatic Carbons (Pyridine Ring) | δ = 110–160 ppm | rsc.org |

| FT-IR | SO₂ Asymmetric Stretch | 1320–1310 cm⁻¹ | rsc.org |

| FT-IR | SO₂ Symmetric Stretch | 1155–1143 cm⁻¹ | rsc.org |

| FT-IR | N-H Stretch (Amino Groups) | 3500–3300 cm⁻¹ | rsc.org |

Integration of Computational and Experimental Methodologies

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the properties of this compound before engaging in extensive experimental work. nih.gov

Structural and Electronic Properties: DFT calculations can be used to determine the optimized molecular geometry, bond lengths, bond angles, and electronic properties such as the HOMO-LUMO energy gap, which relates to chemical reactivity. nih.govimist.ma

Spectroscopic Prediction: Theoretical calculations can predict NMR and IR spectra, aiding in the interpretation of experimental data. nih.gov

Reaction Mechanism Studies: Computational modeling can elucidate the transition states and energy barriers of potential reactions, guiding the design of synthetic routes and derivatization strategies. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps can visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net

The integration of these computational predictions with experimental results provides a synergistic approach to understanding and utilizing this molecule. nih.gov

Design of Multi-functional Materials Incorporating the this compound Scaffold

The presence of multiple hydrogen bond donors and acceptors, along with the rigid aromatic core, makes this compound an attractive building block for the design of novel multi-functional materials.

Polymer Synthesis: The diamino functionality allows it to be used as a monomer in polycondensation reactions with diacids or diacid chlorides to form polyamides, or with diisocyanates to form polyureas. google.com The incorporation of the pyridine and sulfonamide groups could impart unique properties to the resulting polymers, such as enhanced thermal stability or specific binding capabilities. Research into sulfonated polyimides containing pyridine groups has shown that these materials can exhibit high thermal stability and potential as proton exchange membranes. researchgate.net